![molecular formula C15H18BrN3O2 B2643978 Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate CAS No. 1273566-14-5](/img/structure/B2643978.png)
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1330765-09-7 . It has a molecular weight of 352.23 . The compound is light-red to brown solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.23 . It is a light-red to brown solid .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate and related compounds have been a subject of various studies focusing on their reactivity and potential applications in synthesis. The compound's azetidine and aziridine moieties, for instance, were found to react efficiently with nitriles and carbonyl substrates, generating products like imidazoline, oxazolidine, and tetrahydropyrimidine. Additionally, these moieties can rearrange to pyrrolidine structures, showcasing the compound's versatility in chemical transformations (Yadav & Sriramurthy, 2005).
Biomedical Applications
In the realm of medicinal chemistry, compounds structurally related to tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate have been explored for their therapeutic potential. For instance, benzimidazole derivatives, which share some structural features with the compound , were investigated as potent and orally bioavailable renin inhibitors. These compounds were optimized for improved pharmacokinetic profiles while maintaining inhibitory activity against renin, showcasing their potential in treating conditions like hypertension (Tokuhara et al., 2018).
Innovative Synthetic Methods
Novel synthetic methods involving related compounds have been developed, such as the ionic liquid-promoted synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the compound's utility in facilitating efficient and eco-friendly synthetic routes (Shaabani, Soleimani, & Maleki, 2006).
Structure-Activity Relationship Studies
In-depth structure-activity relationship studies involving related compounds like 2-aminopyrimidines have been conducted, providing insights into the optimization of compounds for potential therapeutic applications. These studies have led to the discovery of compounds with significant in vitro and in vivo activities, shedding light on the biological relevance of the chemical frameworks similar to tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)19-7-10(8-19)13-12-6-11(16)4-5-18(12)9-17-13/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGJWFQCMAYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C3C=C(C=CN3C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.